Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate
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Overview
Description
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is a chemical compound with the molecular formula C13H12N2O6. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the reaction of 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with nitric acid to introduce the nitro group at the 8-position. This is followed by esterification with ethanol to form the ethyl ester .
Industrial Production Methods
the general approach involves large-scale nitration and esterification reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
Reduction: The major product is Ethyl 6-amino-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Scientific Research Applications
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The quinoline core structure allows it to intercalate with DNA, thereby affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 4-Hydroxy-2-quinolones
Uniqueness
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry .
Biological Activity
Ethyl 6-methoxy-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (CAS No. 5327-43-5) is a quinoline derivative that has garnered attention due to its diverse biological activities. This compound features a unique combination of functional groups, including a methoxy group, a nitro group, and a carboxylate ester, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and potential applications.
Molecular Structure:
- Molecular Formula: C13H12N2O6
- Molecular Weight: 292.24 g/mol
- Density: Approximately 1.391 g/cm³
- Boiling Point: Predicted at 470.8°C
Property | Value |
---|---|
CAS Number | 5327-43-5 |
Molecular Formula | C13H12N2O6 |
Molecular Weight | 292.24 g/mol |
Density | 1.391 g/cm³ |
Boiling Point | 470.8°C |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial DNA synthesis and cell wall integrity.
Antioxidant Activity
The compound also demonstrates antioxidant properties, which are attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems. This activity has been linked to potential protective effects against cellular damage in various disease models.
Enzyme Inhibition
This compound has been studied for its inhibitory effects on several enzymes:
- Acetylcholinesterase (AChE): The compound has shown promising results as an AChE inhibitor, which is relevant for the treatment of Alzheimer's disease.
- Butyrylcholinesterase (BuChE): It also exhibits inhibitory activity against BuChE, suggesting potential dual-targeting capabilities in cholinergic dysfunction.
Case Studies
- Neuroprotective Effects: A study evaluated the neuroprotective effects of this compound in a model of oxidative stress-induced neurotoxicity. Results indicated that it significantly reduced neuronal cell death and improved cell viability by modulating oxidative stress pathways.
- Antimicrobial Efficacy: Another study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound displayed minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antibacterial properties.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
Ethyl 6-nitroquinoline-3-carboxylate | Nitro group at position 6 | Enhanced antimicrobial activity |
Ethyl 7-methoxyquinoline-3-carboxylate | Methoxy group at position 7 | Potentially lower toxicity |
Ethyl 5-aminoquinoline-3-carboxylate | Amino group at position 5 | Increased solubility in aqueous environments |
Ethyl 8-hydroxyquinoline-3-carboxylate | Hydroxy group at position 8 | Antioxidant properties |
Properties
CAS No. |
5327-43-5 |
---|---|
Molecular Formula |
C13H12N2O6 |
Molecular Weight |
292.24 g/mol |
IUPAC Name |
ethyl 6-methoxy-8-nitro-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12N2O6/c1-3-21-13(17)9-6-14-11-8(12(9)16)4-7(20-2)5-10(11)15(18)19/h4-6H,3H2,1-2H3,(H,14,16) |
InChI Key |
LBBDRKQWRYCIMB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2[N+](=O)[O-])OC |
Origin of Product |
United States |
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